molecular formula C31H34N2O7 B568385 5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine CAS No. 113974-50-8

5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine

Cat. No.: B568385
CAS No.: 113974-50-8
M. Wt: 546.62
InChI Key: HTGCPQAYCIITKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5,6-dihydrothymidine, which is a derivative of thymidine. The DMT group is commonly used in oligonucleotide synthesis to protect the hydroxyl group from unwanted reactions during the assembly of DNA or RNA sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the DMT ether linkage. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the protecting group .

Industrial Production Methods

Industrial production of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction environments to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Mechanism of Action

The primary mechanism of action of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise assembly of oligonucleotides. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is unique due to its 5,6-dihydro modification, which can influence its reactivity and stability compared to other DMT-protected nucleosides. This modification can be advantageous in certain synthetic applications where enhanced stability or specific reactivity is desired .

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADILIXSAPFXMW-IBXIVLEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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